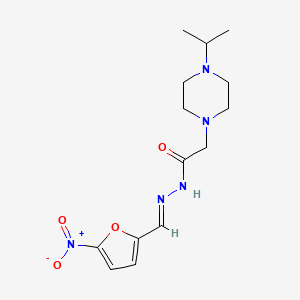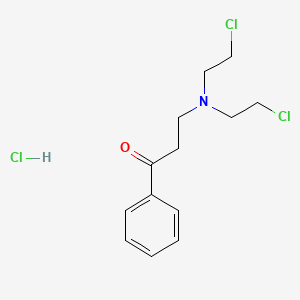
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of bis(2-chloroethyl)amine, which is a nitrogen mustard compound. Nitrogen mustards are known for their alkylating properties, which make them useful in both chemical synthesis and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride typically involves the reaction of bis(2-chloroethyl)amine with 1-phenyl-1-propanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at a specific temperature, usually around 50°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of automated systems to monitor temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its alkylating properties.
Mechanism of Action
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylation process can lead to the formation of cross-links in DNA, thereby disrupting DNA synthesis and transcription. The compound targets the N7 position of guanine in DNA, leading to the formation of inter-strand cross-links that inhibit cell division and induce cell death .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Melphalan
- Cyclophosphamide
- Chlorambucil
- Bendamustine
Uniqueness
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride is unique due to its specific structure, which combines the alkylating properties of bis(2-chloroethyl)amine with the phenylpropanone moiety. This combination enhances its reactivity and potential therapeutic applications compared to other nitrogen mustard compounds .
Properties
CAS No. |
25223-87-4 |
|---|---|
Molecular Formula |
C13H18Cl3NO |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-7-10-16(11-8-15)9-6-13(17)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
InChI Key |
ZZXCEJDMVQLVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


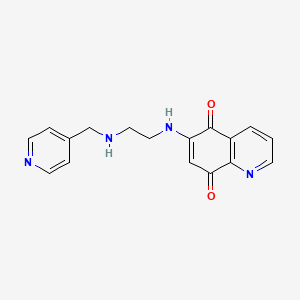

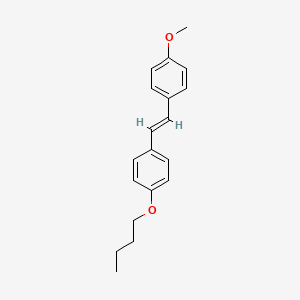
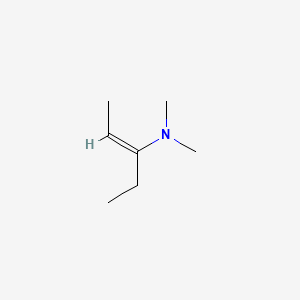
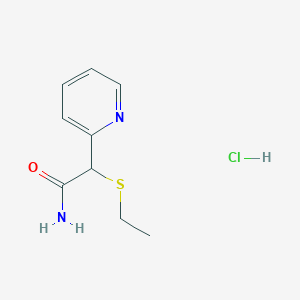
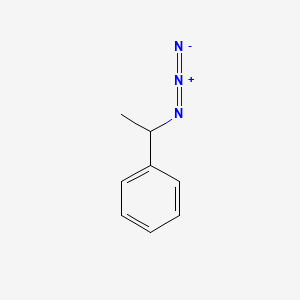
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
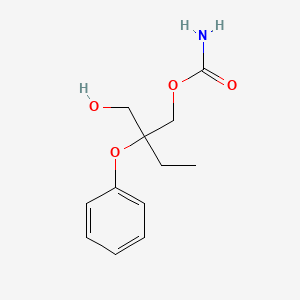
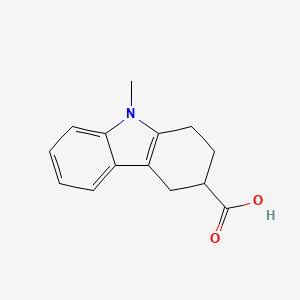

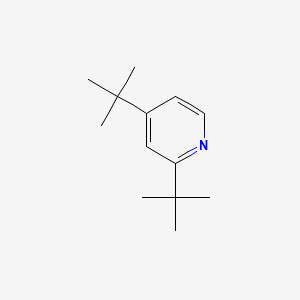
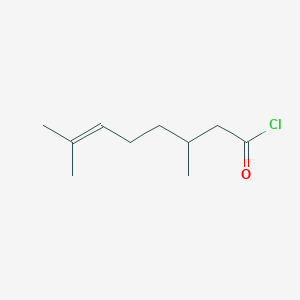
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
